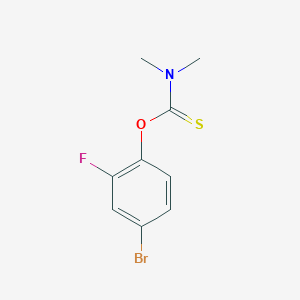
O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate is a chemical compound with the molecular formula C₉H₉BrFNOS and a molecular weight of 278.14 g/mol . It is categorized under miscellaneous compounds and is known for its unique structural properties, which include a bromine and fluorine atom attached to a phenyl ring, along with a dimethylcarbamothioate group.
準備方法
The synthesis of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate involves a multi-step process. One common method includes the following steps :
Starting Materials: The synthesis begins with 4-bromo-2-fluorophenol, N,N-dimethylthiocarbamoyl chloride, and 1,4-diaza-bicyclo[2.2.2]octane (DABCO).
Reaction Conditions: The reaction is carried out in N,N-dimethylformamide (DMF) at 75°C for 1 hour. The mixture is then cooled to room temperature, and water is added to precipitate the product.
Purification: The solid product is filtered, washed with water, dried, and purified by flash chromatography on silica gel.
化学反応の分析
O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although detailed reaction conditions and products are not extensively documented.
Common Reagents and Conditions: Typical reagents include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions.
科学的研究の応用
O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate has several applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and inhibition.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate involves its interaction with specific molecular targets. The compound’s dimethylcarbamothioate group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine and fluorine atoms may also play a role in enhancing the compound’s binding affinity to its targets.
類似化合物との比較
O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate can be compared with other similar compounds, such as:
- O-(4-Bromo-2-fluorophenyl) dimethylthiocarbamate
- This compound
These compounds share structural similarities but may differ in their reactivity, stability, and specific applications. The presence of different functional groups and substituents can significantly influence their chemical behavior and utility in various fields.
生物活性
O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate is a compound of interest due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various studies, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C10H10BrFNO2S
- CAS Number : 190648-99-8
This compound features a bromo and fluorine substitution on a phenyl ring, which may influence its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting key enzymes involved in cancer progression. For instance, studies on related carbamothioate derivatives indicate that they may inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .
- Anticancer Activity : Research has indicated that compounds with similar structures can exhibit significant cytotoxic effects against various cancer cell lines. The presence of halogen atoms like bromine and fluorine is often linked to enhanced biological activity due to their electronegative properties, which can affect molecular interactions and binding affinities .
Table 1: Summary of Biological Activities
| Study Reference | Cell Line Tested | IC50 (nM) | Mechanism |
|---|---|---|---|
| HeLa | 16 | Tubulin Inhibition | |
| L1210 | 19 | Tubulin Inhibition | |
| HUVECs | n.d. | Vascular Disruption |
Note: IC50 values represent the concentration required to inhibit 50% of the cell growth.
Case Studies
- Inhibition Studies : A study investigating the inhibitory effects of similar carbamothioates on human cancer cell lines demonstrated that these compounds could significantly reduce cell viability through mechanisms involving apoptosis and cell cycle arrest. The study highlighted that compounds with a similar structure to this compound displayed IC50 values below 20 nM against several aggressive cancer types .
- Vascular Disruption : Another study focused on the effects of carbamothioate derivatives on endothelial cells suggested that these compounds could inhibit HMGB1-mediated responses, which are crucial for tumor angiogenesis. The results indicated that such compounds might serve as potential therapeutic agents in targeting tumor vasculature .
特性
IUPAC Name |
O-(4-bromo-2-fluorophenyl) N,N-dimethylcarbamothioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNOS/c1-12(2)9(14)13-8-4-3-6(10)5-7(8)11/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIVRSHXEFYTEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)OC1=C(C=C(C=C1)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650484 |
Source


|
| Record name | O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190648-99-8 |
Source


|
| Record name | O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













